4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The synthesis of rilpivirine, a related compound, involves three steps: synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (intermediate 2), synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (intermediate 3), and synthesis of rilpivirine .Scientific Research Applications
Application in the Field of Antiretroviral Therapy
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in highly active antiretroviral therapy (HAART) for the treatment of individuals infected with human immunodeficiency virus 1 (HIV-1) .
Method of Application
The synthesis of Rilpivirine involves three main steps :
The final step involves the reaction between intermediate 2 and intermediate 3 in acetonitrile under reflux condition for 69 hours .
Results and Outcomes
The overall yield of Rilpivirine improved from 18.5% to 21% with this method . The reaction time for the last step decreased from 69 hours to 90 minutes through this optimized synthetic procedure .
properties
IUPAC Name |
4-(3,5-dimethylphenyl)-4-fluoropiperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c1-10-7-11(2)9-12(8-10)13(14)3-5-15-6-4-13;/h7-9,15H,3-6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZLFLOQRPYZOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCNCC2)F)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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